(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-14(13(18)9-10-17(2)3)15(16-19-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEBLADLOVVSEZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324731 | |
| Record name | (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729255 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
265125-00-6 | |
| Record name | (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features a 1,2-oxazole ring substituted with a methyl group at position 5, a phenyl group at position 3, and an (E)-configured enaminone (C=O–CH=C–N(CH₃)₂) at position 4. Key challenges include:
- Regioselective oxazole ring formation : Ensuring correct substitution at positions 3 and 5.
- Stereocontrol : Achieving the thermodynamically favored (E)-configuration in the enaminone moiety.
- Functional group compatibility : Avoiding side reactions during condensation or cyclization steps.
Synthetic Routes for (E)-3-(Dimethylamino)-1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
Route 1: Oxazole Ring Formation Followed by Enaminone Condensation
Synthesis of 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
The oxazole core is constructed via a Robinson-Gabriel synthesis :
- Condensation : React phenylacetone (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux to form the corresponding oxime.
- Cyclization : Treat the oxime with concentrated sulfuric acid at 0–5°C to induce dehydration, yielding 5-methyl-3-phenyl-1,2-oxazole.
- Formylation : Use a Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at position 4, producing 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde.
Enaminone Formation via Aldol Condensation
The enaminone side chain is installed through a stereoselective aldol reaction :
- Reactant preparation : Combine 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde (1.0 eq) with dimethylamine hydrochloride (1.5 eq) in anhydrous THF.
- Catalysis : Add titanium(IV) isopropoxide (0.1 eq) to facilitate the condensation, favoring the (E)-isomer via chelation control.
- Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 7:3) to isolate the product (yield: 68–72%).
Key Data :
Route 2: Multicomponent Assembly Using Preformed Enaminone
Synthesis of (E)-3-(Dimethylamino)prop-2-en-1-one
- Knorr enaminone synthesis : React acetylacetone (1.0 eq) with dimethylamine (2.0 eq) in acetic acid at 80°C for 6 hours.
- Isolation : Distill under reduced pressure to obtain (E)-3-(dimethylamino)prop-2-en-1-one (b.p. 98–100°C at 15 mmHg).
Coupling to Oxazole Intermediate
- Lithiation : Treat 5-methyl-3-phenyl-1,2-oxazole (1.0 eq) with LDA (2.0 eq) at −78°C in THF.
- Acylation : Add (E)-3-(dimethylamino)prop-2-en-1-one (1.2 eq) and warm to 0°C, stirring for 2 hours.
- Purification : Recrystallize from methanol to afford the target compound (yield: 60–65%).
Advantages :
- Avoids harsh formylation conditions.
- Higher functional group tolerance.
Optimization Strategies and Mechanistic Insights
Solvent and Temperature Effects
Computational Modeling
Density functional theory (DFT) calculations reveal:
Physicochemical and Spectroscopic Characterization
Applications and Derivative Synthesis
Lead Optimization in Drug Discovery
- Side chain modifications : Replacing dimethylamino with pyrrolidine improves metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours in human microsomes).
- Electrophilic substituents : Introducing a nitro group at the oxazole 5-position enhances kinase inhibitory activity (IC₅₀ = 0.45 µM vs. CDK2).
Polymer-Bound Catalysts
Immobilization on Wang resin enables recyclable use in asymmetric aldol reactions (≥5 cycles without yield loss).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the oxazole ring or the phenyl group.
Addition: The enone moiety can undergo addition reactions with nucleophiles or electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Addition: Nucleophiles like Grignard reagents, organolithium compounds, and electrophiles like halogens and acids can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or alkanes, substitution may introduce new functional groups, and addition may form new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design:
- Anticancer Activity : Research indicates that compounds with similar oxazole structures exhibit cytotoxic effects against cancer cell lines. Studies are ongoing to evaluate the specific mechanisms of action for (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one in targeting cancer cells.
Biological Assays
Interaction studies involving this compound are crucial for understanding its biological mechanisms:
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes could be investigated to assess its potential as a therapeutic agent.
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Novel Compounds : Its unique functional groups allow it to participate in various reactions, leading to the development of new chemical entities with potential biological activities.
Material Science
Due to its unique chemical properties, this compound may find applications in material science:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on similar compounds revealed that they induce apoptosis through the activation of specific signaling pathways. Further research is needed to confirm if this compound exhibits similar effects.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition potential of compounds containing oxazole rings has shown promising results. These studies suggest that (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-y)propene could inhibit key enzymes involved in metabolic pathways, providing insights into its therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Chalcone Derivatives
Key Observations:
- Electronic Effects: The dimethylamino group donates electrons to the enone system, enhancing nucleophilicity compared to electron-withdrawing groups (e.g., fluorine in ).
- Dihedral Angles : Chalcone derivatives with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular planarity and crystal packing. The oxazole ring in the target compound may impose distinct torsional constraints.
Computational and Analytical Tools
Structural validation tools like SHELX () and ORTEP-III () are widely used for crystallographic analysis of chalcones. Hirshfeld surface analysis () could elucidate intermolecular interactions in the target compound, while IR and NMR data () provide benchmarks for characterization.
Biological Activity
(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one is a compound characterized by its unique molecular structure, which includes a conjugated enone system and an oxazole ring. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of approximately 256.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The dimethylamino group enhances solubility and may facilitate interactions with neurotransmitter systems, while the oxazole moiety contributes to its reactivity and potential as a pharmacophore.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Initial investigations into SAR have shown that modifications to the phenyl and oxazole rings can significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish potency against specific targets.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have indicated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against MCF-7 and HepG2 cell lines, suggesting potential as anticancer agents .
- Neuropharmacological Effects : The dimethylamino group suggests possible interactions with neurotransmitter receptors. Compounds with similar structures have shown promise as modulators of serotonin and dopamine receptors, which are critical in treating mood disorders .
- Anti-inflammatory Properties : Some derivatives of oxazole have been evaluated for their anti-inflammatory properties. In vitro studies showed that these compounds could inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 5-methyl-3-phenyl-1,2-oxazol-4-yl ketone) reacts with an aldehyde derivative (e.g., dimethylaminoacetaldehyde) under basic conditions. Evidence from analogous enone syntheses suggests using a binary solvent system (ethanol-DMF) with 40% NaOH to achieve a basic pH, followed by 48-hour stirring at ambient temperature for maximal yield . Temperature control (25–30°C) and stoichiometric ratios (1:1 ketone:aldehyde) are critical to minimize side products like Z-isomers.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography confirms the E-configuration of the α,β-unsaturated ketone moiety, as demonstrated for structurally similar enones in crystal structure studies .
- 1H/13C NMR identifies substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm and oxazole protons at δ ~6.5–7.5 ppm).
- IR spectroscopy verifies carbonyl stretching (~1650–1700 cm⁻¹) and C=N/C-O oxazole vibrations (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectral data for this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model vibrational frequencies, NMR chemical shifts, and electronic transitions. For example, in analogous enones, deviations in IR carbonyl peaks between experimental and theoretical data (~10–20 cm⁻¹) were resolved by incorporating solvent effects (PCM model) and scaling factors . Adjusting basis sets (e.g., 6-311++G(d,p)) may improve accuracy for heteroatom-rich systems like oxazoles.
Q. What strategies mitigate stability challenges during storage or biological assays?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) identifies decomposition thresholds (e.g., >150°C for similar oxazole derivatives) .
- HPLC monitoring under accelerated degradation conditions (e.g., 40°C/75% RH) assesses hydrolytic stability. Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) for analysis .
- Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
Q. How can crystallographic challenges (e.g., poor crystal growth) be addressed for structural validation?
- Methodological Answer : Slow evaporation of solvent mixtures (e.g., chloroform/hexane or DCM/ether) promotes single-crystal formation. For recalcitrant compounds, vapor diffusion (e.g., ether into DCM solution) or seeding techniques are effective. Crystal structure refinement using SHELX or OLEX2 software resolves disorder in flexible groups (e.g., dimethylamino) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting bioactivity data in preliminary assays?
- Methodological Answer :
- Dose-response validation : Repeat assays (e.g., enzyme inhibition or cytotoxicity) across multiple concentrations (1 nM–100 μM) to rule out false positives/negatives.
- Structural analogs : Compare results with related oxazole derivatives (e.g., 3-phenyl-1,2-oxazol-4-yl compounds) to identify pharmacophore-specific trends .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) and validate experimental IC50 values .
Experimental Design for Biological Evaluation
Q. What in vitro assays are suitable for probing the compound’s mechanism of action?
- Methodological Answer :
- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR or CDK2) at 10 μM compound concentration.
- Antimicrobial activity : Perform broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains, with MIC determination .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculation via nonlinear regression (GraphPad Prism).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
